3-Pyridin-4-ylpyrazolo[1,5-a]pyridine
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Overview
Description
3-Pyridin-4-ylpyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by the fusion of a pyrazole ring with a pyridine ring, forming a unique bicyclic structure
Preparation Methods
The synthesis of 3-Pyridin-4-ylpyrazolo[1,5-a]pyridine can be achieved through several synthetic routes. One common method involves the cycloaddition of pyridine N-imine with alkynyl compounds, followed by condensation with hydrazine . This method provides concise access to the desired pyrazolopyridine structure. Another approach involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid . These methods highlight the versatility of synthetic strategies available for producing this compound.
Chemical Reactions Analysis
3-Pyridin-4-ylpyrazolo[1,5-a]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the pyrazole or pyridine rings .
Scientific Research Applications
3-Pyridin-4-ylpyrazolo[1,5-a]pyridine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Pyridin-4-ylpyrazolo[1,5-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an inhibitor of tropomyosin receptor kinases (TRKs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can inhibit their activity, leading to the suppression of downstream signaling pathways involved in cancer cell growth . Additionally, it may interact with other molecular targets, depending on its specific structural modifications.
Comparison with Similar Compounds
3-Pyridin-4-ylpyrazolo[1,5-a]pyridine can be compared with other similar compounds, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. These compounds share a similar bicyclic structure but differ in the position and nature of the fused rings. For example, pyrazolo[3,4-b]pyridines have the pyrazole ring fused at different positions on the pyridine ring, leading to variations in their chemical properties and biological activities .
Properties
Molecular Formula |
C12H9N3 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
3-pyridin-4-ylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C12H9N3/c1-2-8-15-12(3-1)11(9-14-15)10-4-6-13-7-5-10/h1-9H |
InChI Key |
ACSAPHQIZQZKCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)C3=CC=NC=C3 |
Origin of Product |
United States |
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